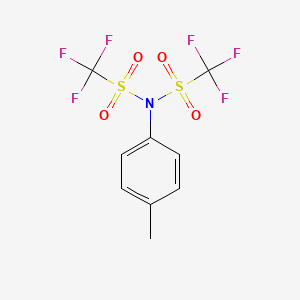

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide is a chemical compound with the molecular formula C9H7F6NO4S2 and a molecular weight of 371.28 g/mol . This compound is known for its strong electron-withdrawing properties and is used in various chemical reactions and applications.

Preparation Methods

The synthesis of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide typically involves the reaction of 4-methyl aniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can act as a triflating reagent, converting ketones to enol triflates.

Oxidation and Reduction Reactions: The compound can participate in stereoselective sulfoxidation reactions.

Reagents and Conditions: Common reagents used in these reactions include potassium bis(trimethylsilyl)amide (KHMDS), palladium catalysts (Pd(PPh3)4), and tributyltin hydride (Bu3SnH).

Major Products: The major products formed from these reactions include enol triflates and sulfoxides.

Scientific Research Applications

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl) bis-trifluoromethane sulfonimide involves its strong electron-withdrawing properties, which make it an effective triflating reagent. It interacts with molecular targets such as ketones and amines, facilitating the formation of enol triflates and other derivatives . The compound’s ability to stabilize negative charges and enhance electrophilicity is key to its reactivity in various chemical processes .

Comparison with Similar Compounds

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide can be compared with other similar compounds such as:

N-Phenyl-bis(trifluoromethanesulfonimide): This compound has similar electron-withdrawing properties and is used in similar applications.

N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): This variant includes a chloro-substituted pyridyl group, which may alter its reactivity and applications.

N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Another pyridyl-substituted variant with distinct properties and uses.

This compound stands out due to its specific substitution pattern, which can influence its reactivity and suitability for particular applications.

Biological Activity

N-(4-Methylphenyl) bis-trifluoromethane sulfonimide, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a compound that has garnered attention due to its unique chemical properties and potential biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

This compound is characterized by the presence of trifluoromethyl groups attached to a sulfonamide structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The compound acts as a biochemical reagent with high reactivity and selectivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Target of Action

The specific targets of this compound include enzymes and receptors involved in critical biochemical pathways. For instance, it has been utilized in the enantioselective synthesis of β-amino acids via the Mannich reaction, demonstrating its utility in modifying target molecules for enhanced biological activity .

Biochemical Pathways

The compound influences several biochemical pathways depending on the context of its use. Its reactivity allows it to participate in various chemical transformations that can lead to the modification of biologically relevant molecules. The exact pathways affected are determined by the specific reactions it undergoes with target substrates.

Biological Activity Data

Recent studies have evaluated the biological activities associated with this compound. Below is a summary table highlighting some key findings from research studies:

Case Studies

- Antibacterial Activity : A study investigated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Antitumor Effects : Research evaluating the antiproliferative effects on human cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential role in cancer therapy .

- Enzyme Inhibition : The compound's inhibition of COX-2 was assessed through enzyme assays, revealing promising results that suggest its application in pain management and inflammation reduction .

Properties

IUPAC Name |

1,1,1-trifluoro-N-(4-methylphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO4S2/c1-6-2-4-7(5-3-6)16(21(17,18)8(10,11)12)22(19,20)9(13,14)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCNCHSQFLMLRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.